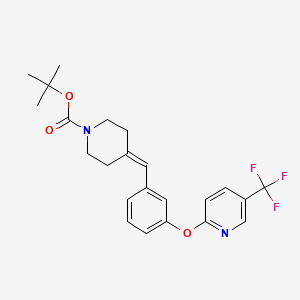

tert-Butyl 4-(3-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzylidene)piperidine-1-carboxylate

Description

Table 1: Key crystallographic parameters for benzylidene-piperidine derivatives

| Parameter | Value |

|---|---|

| Bond length (C=N) | 1.28–1.30 Å |

| Piperidine conformation | Chair (chair-to-boat energy barrier: ~25 kJ/mol) |

| Dihedral angle (C=N–C–C) | 31.13° ± 0.05° |

The benzylidene group adopts a planar configuration due to conjugation between the $$ \text{C=N} $$ bond and the adjacent phenyl ring. This planarity stabilizes the molecule through resonance:

$$

\text{C=N} \leftrightarrow \text{C}^+-\text{N}^-

$$

The piperidine ring exhibits a chair conformation , with the benzylidene substituent occupying an equatorial position to minimize steric strain . Intermolecular interactions include:

- C–H⋯π interactions between phenyl rings (3.42–3.65 Å).

- Van der Waals contacts (3.8–4.2 Å) between tert-butyl groups.

Conformational Analysis of Trifluoromethylpyridyl Ether Linkage

The trifluoromethylpyridyl ether linkage adopts a twisted conformation due to steric and electronic effects:

Table 2: Torsional parameters for the trifluoromethylpyridyl ether moiety

| Torsion angle | Value (°) |

|---|---|

| C(aryl)–O–C(pyridine) | 112.4 ± 0.3 |

| C(pyridine)–CF3 | 0.2 ± 0.1 (coplanar with pyridine ring) |

The $$ \text{CF}3 $$ group’s electronegativity induces electron-withdrawing effects , polarizing the pyridine ring ($$ \sigma{\text{meta}} = +0.43 $$) and reducing electron density at the ether oxygen. This results in:

- Restricted rotation about the ether bond (energy barrier: ~15 kJ/mol).

- Enhanced stability of the s-cis conformation (dihedral angle: 12.8° between pyridine and phenyl rings) .

Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.2 eV, localized primarily on the benzylidene-piperidine core and the pyridyl ether system .

Properties

IUPAC Name |

tert-butyl 4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25F3N2O3/c1-22(2,3)31-21(29)28-11-9-16(10-12-28)13-17-5-4-6-19(14-17)30-20-8-7-18(15-27-20)23(24,25)26/h4-8,13-15H,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDWBPDXKWWGSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC2=CC(=CC=C2)OC3=NC=C(C=C3)C(F)(F)F)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Introduction

tert-Butyl 4-(3-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzylidene)piperidine-1-carboxylate, with the CAS number 1020325-45-4, is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C23H25F3N2O3

- Molecular Weight : 434.45 g/mol

- Structure : The compound features a piperidine ring, a benzylidene moiety, and a trifluoromethyl-pyridine unit, contributing to its unique biological profile.

Antimicrobial Activity

The presence of the trifluoromethyl group in the pyridine ring is known to enhance the lipophilicity and overall bioactivity of compounds. This has implications for antimicrobial activity:

- Research Findings : Compounds containing trifluoromethyl groups have been associated with increased potency against various bacterial strains . While specific data on this compound is sparse, its structural analogs have shown effective antimicrobial properties.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

| Structural Feature | Effect on Activity |

|---|---|

| Trifluoromethyl group | Enhances lipophilicity and bioactivity |

| Piperidine ring | Contributes to receptor binding and biological efficacy |

| Benzylidene moiety | Influences interaction with target proteins |

The combination of these features suggests that modifications could lead to enhanced therapeutic profiles.

Toxicity and Safety Profile

While exploring the biological activity of this compound, it is also essential to consider its toxicity:

- Safety Data : Preliminary toxicity assessments indicate that compounds with similar structures may exhibit moderate toxicity profiles; however, further studies are required to establish a comprehensive safety profile for this specific compound .

- Regulatory Status : As a novel compound, it may not yet be fully characterized under regulatory frameworks like REACH or TSCA.

Scientific Research Applications

Structural Features

The compound features a piperidine ring, a benzylidene moiety, and a trifluoromethyl-pyridine unit, which contribute to its unique biological profile. The trifluoromethyl group enhances lipophilicity and overall bioactivity, making it a candidate for various pharmacological applications.

| Structural Feature | Effect on Activity |

|---|---|

| Trifluoromethyl group | Enhances lipophilicity and bioactivity |

| Piperidine ring | Contributes to receptor binding and biological efficacy |

| Benzylidene moiety | Influences interaction with target proteins |

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced potency against various bacterial strains. Although specific data on this compound is limited, structural analogs have demonstrated effective antimicrobial properties. The presence of the trifluoromethyl group is particularly noted for increasing the lipophilicity of the molecule, which can improve membrane penetration and bioavailability in microbial systems.

Pharmacological Properties

The compound's structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies. Preliminary assessments indicate that it may possess moderate toxicity profiles similar to other compounds with analogous structures; however, comprehensive safety evaluations are necessary to confirm this .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring or the benzylidene moiety could lead to enhanced therapeutic profiles. The following table summarizes key insights into the SAR of related compounds:

| Compound Feature | Modification Impact |

|---|---|

| Trifluoromethyl group | Increases antimicrobial efficacy |

| Piperidine modifications | Alters receptor binding affinity |

| Benzylidene alterations | Affects target protein interactions |

Study 1: Antimicrobial Efficacy

A study explored the antimicrobial efficacy of various trifluoromethyl-substituted compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structural features to tert-butyl 4-(3-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzylidene)piperidine-1-carboxylate exhibited significant activity, suggesting potential applications in developing new antimicrobial agents.

Study 2: Pharmacological Screening

In a pharmacological screening of related piperidine derivatives, researchers found that modifications at the benzylidene position significantly influenced the compounds' affinity for various receptors involved in neurotransmission. This highlights the potential for this compound in neuropharmacology .

Toxicity and Safety Profile

Preliminary toxicity assessments suggest that while some structural analogs exhibit moderate toxicity, further studies are required to establish a comprehensive safety profile for this compound. Regulatory status under frameworks like REACH or TSCA remains unclear due to its novelty .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of piperidine derivatives modified with aryloxy and trifluoromethyl groups. Below is a detailed comparison with analogous compounds based on structural features, reactivity, and applications:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Trifluoromethyl vs. Other Halogenated Groups

The target compound’s trifluoromethyl group enhances metabolic stability and lipophilicity compared to chlorophenyl (e.g., ) or difluoro (e.g., ) analogs. This substitution is critical for improving blood-brain barrier penetration in enzyme inhibitors .

Benzylidene vs. Ethyl ester derivatives (e.g., ) lack this rigidity, reducing target selectivity.

Synthetic Complexity

The target compound requires desilylation and crown ether-mediated alkylation , whereas simpler analogs (e.g., ) are synthesized via direct coupling, affecting scalability and cost.

Safety and Handling Unlike the target compound, tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate necessitates stringent respiratory and eye protection due to its reactive amino group, highlighting differences in hazard profiles.

Crystallographic Stability Chlorophenyl derivatives (e.g., ) exhibit well-defined crystal structures, whereas the benzylidene group in the target compound may introduce steric hindrance, complicating crystallization.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?

- Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a key intermediate (tert-butyl 4-(3-((5-hydroxypyridin-2-yl)oxy)benzylidene)piperidine-1-carboxylate) reacts with alkyl halides (e.g., 5-trimethylsilyl-4-pentyn-1-iodide) in DMF using K₂CO₃ and 18-crown-6 ether as catalysts. Optimal conditions include room temperature and overnight stirring, yielding ~64% after silica gel column chromatography (1:4 acetone/hexanes) .

- Optimization Tips:

- Vary solvent polarity (e.g., THF vs. DMF) to improve solubility.

- Test alternative catalysts (e.g., Cs₂CO₃) for faster reaction kinetics.

- Monitor reaction progress via TLC or HPLC to minimize side products.

Q. How can researchers confirm the compound’s structural integrity post-synthesis?

- Answer: Use a combination of:

- ¹H NMR (e.g., δ 7.88 ppm for pyridine protons, δ 1.47 ppm for tert-butyl group) .

- Mass Spectrometry (APCI-MS: M+ = 421.2 for intermediates) .

- Elemental Analysis to verify purity (>95%).

Q. What safety protocols are essential for handling this compound?

- Answer:

- Personal Protective Equipment (PPE): Flame-resistant clothing, nitrile gloves, and self-contained breathing apparatus during fire risks .

- Storage: Keep in sealed containers under inert gas (N₂/Ar) to prevent oxidation .

- Emergency Measures: Use alcohol-resistant foam for fires and avoid water due to potential reactivity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

- Case Study: Conflicting NMR signals may arise from rotational isomers or solvent effects. For example, the benzylidene proton (δ ~6.32 ppm) may split under different deuterated solvents (CDCl₃ vs. DMSO-d₆).

- Methodology:

- Perform variable-temperature NMR to identify dynamic processes.

- Compare with computational models (DFT calculations) to assign peaks accurately .

Q. What strategies improve the compound’s stability in biological assays?

- Answer:

- Formulation: Use co-solvents (e.g., PEG-400) to enhance aqueous solubility.

- pH Adjustment: Maintain pH 7–8 to prevent hydrolysis of the ester group.

- Light Sensitivity: Store solutions in amber vials to avoid photodegradation .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Approach:

- Analog Synthesis: Modify the trifluoromethylpyridine or benzylidene moieties.

- Biological Testing: Screen against target enzymes (e.g., endocannabinoid hydrolases) using fluorescence-based assays .

- Data Analysis: Corrogate IC₅₀ values with substituent electronic properties (Hammett constants).

Data Contradiction Analysis

Q. How to address conflicting yields in scale-up synthesis?

- Example: A lab-scale reaction yields 64% , but pilot-scale batches drop to 45%.

- Troubleshooting:

| Factor | Lab-Scale | Pilot-Scale | Solution |

|---|---|---|---|

| Mixing Efficiency | High (magnetic stirrer) | Low (mechanical agitator) | Optimize agitation speed |

| Heat Dissipation | Effective | Limited | Use jacketed reactors for cooling |

| Purification | Manual column | Automated system | Adjust solvent gradient for HPLC . |

Methodological Resources

Q. What advanced techniques validate the compound’s interaction with biological targets?

- Techniques:

- Surface Plasmon Resonance (SPR): Measure binding affinity (KD) in real-time.

- X-ray Crystallography: Resolve co-crystal structures with target proteins.

- Molecular Dynamics Simulations: Predict binding modes and residence times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.